molecular formula C12H14N2O3 B12113297 5-(Methoxymethyl)-2-(4-methoxyphenyl)-2,4-dihydro-3h-pyrazol-3-one CAS No. 1211450-31-5

5-(Methoxymethyl)-2-(4-methoxyphenyl)-2,4-dihydro-3h-pyrazol-3-one

Cat. No.: B12113297
CAS No.: 1211450-31-5
M. Wt: 234.25 g/mol
InChI Key: CCJVDXISIVYECQ-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-2-(4-methoxyphenyl)-2,4-dihydro-3h-pyrazol-3-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazolone core, which is a five-membered lactam ring containing two nitrogen atoms. The presence of methoxy groups and a methoxymethyl substituent adds to its chemical diversity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-2-(4-methoxyphenyl)-2,4-dihydro-3h-pyrazol-3-one typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrazolone compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-2-(4-methoxyphenyl)-2,4-dihydro-3h-pyrazol-3-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the pyrazolone ring into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazolone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxy-substituted benzaldehydes, while reduction can produce methoxymethyl-substituted pyrazolidines.

Scientific Research Applications

5-(Methoxymethyl)-2-(4-methoxyphenyl)-2,4-dihydro-3h-pyrazol-3-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its use as a lead compound for developing new pharmaceuticals targeting various diseases.

    Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-2-(4-methoxyphenyl)-2,4-dihydro-3h-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 4-Methoxyphenyl benzoate

Uniqueness

Compared to similar compounds, 5-(Methoxymethyl)-2-(4-methoxyphenyl)-2,4-dihydro-3h-pyrazol-3-one stands out due to its unique combination of methoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1211450-31-5

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

5-(methoxymethyl)-2-(4-methoxyphenyl)-4H-pyrazol-3-one

InChI

InChI=1S/C12H14N2O3/c1-16-8-9-7-12(15)14(13-9)10-3-5-11(17-2)6-4-10/h3-6H,7-8H2,1-2H3

InChI Key

CCJVDXISIVYECQ-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN(C(=O)C1)C2=CC=C(C=C2)OC

Origin of Product

United States

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